molecular formula C23H23N3O3S B2963350 N-(4-ethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899961-65-0

N-(4-ethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2963350
CAS No.: 899961-65-0
M. Wt: 421.52
InChI Key: UYLQFECCEYCVCZ-UHFFFAOYSA-N
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Description

“N-(4-ethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” is a complex organic compound that features a unique tricyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” can be approached through a multi-step synthetic route. The key steps may involve:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions starting from simpler precursors.

    Introduction of the sulfanyl group: This step may involve the use of thiol reagents under nucleophilic substitution conditions.

    Attachment of the acetamide moiety: This can be done through amide bond formation using acyl chlorides or anhydrides in the presence of a base.

    Ethylation of the phenyl ring: This step can be carried out using ethyl halides under Friedel-Crafts alkylation conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(4-ethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the tricyclic core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Ethyl halides, Friedel-Crafts catalysts (e.g., aluminum chloride)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, “N-(4-ethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, “this compound” could be explored for its therapeutic potential. Its structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its tricyclic core and functional groups may impart desirable characteristics such as stability, reactivity, or conductivity.

Mechanism of Action

The mechanism of action of “N-(4-ethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the sulfanyl and acetamide groups suggests that it could form hydrogen bonds or covalent interactions with its targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide: can be compared with other tricyclic compounds that have similar functional groups.

    N-(4-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide: This compound differs by having a methyl group instead of an ethyl group on the phenyl ring.

    N-(4-ethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)propionamide: This compound has a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and tricyclic structure. This combination may confer unique properties such as specific reactivity, stability, or biological activity that are not present in similar compounds.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-3-13-26-22(28)21-20(17-7-5-6-8-18(17)29-21)25-23(26)30-14-19(27)24-16-11-9-15(4-2)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLQFECCEYCVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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